molecular formula C23H23N3O3S2 B2790283 N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-08-7

N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2790283
CAS No.: 686772-08-7
M. Wt: 453.58
InChI Key: OKQAHTOOTKKARY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a thieno[3,2-d]pyrimidin-4-one scaffold, a privileged chemotype known to exhibit potent inhibitory activity against a range of protein kinases [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5571452/]. The specific substitution pattern of this compound, featuring a 2-methoxyphenyl group at the 3-position and a thioacetamide-linked 2,3-dimethylphenyl moiety, is designed to optimize binding affinity and selectivity. Research indicates that analogs within this structural class function as ATP-competitive inhibitors and have been investigated for their efficacy in targeting key signaling pathways involved in cellular proliferation and survival [Link: https://pubs.acs.org/doi/10.1021/jm901036v]. Consequently, this molecule serves as a critical pharmacological tool for the study of dysregulated kinase activity in disease models, particularly in oncology, where it can be used to probe tumor growth mechanisms and evaluate potential therapeutic strategies in vitro. Its primary research value lies in its utility as a lead compound for structure-activity relationship (SAR) studies and as a precise chemical probe for dissecting complex kinase-mediated cellular processes.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-14-7-6-8-16(15(14)2)24-20(27)13-31-23-25-17-11-12-30-21(17)22(28)26(23)18-9-4-5-10-19(18)29-3/h4-10H,11-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQAHTOOTKKARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl group may enhance solubility relative to ’s 4-isopropylphenyl analog .

Q & A

Basic: What are the key synthetic strategies for preparing this thienopyrimidine-acetamide derivative?

Answer:
Synthesis involves multi-step reactions:

Core formation : Cyclocondensation of substituted thiophene with urea/thiourea derivatives under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core .

Thioacetamide linkage : Reaction of the core with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., triethylamine) to introduce the thioether bridge .

Substituent coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 2,3-dimethylphenyl and 2-methoxyphenyl groups .
Critical parameters : Solvent choice (DMF or DCM), temperature control (60–80°C for cyclocondensation), and catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) .

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 10.1 ppm for NHCO in acetamide, δ 4.1 ppm for SCH₂) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~470) .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Matches calculated C, H, N, S content (e.g., C: 45.36% observed vs. 45.29% calculated) .

Advanced: What challenges arise in optimizing reaction yields for this compound?

Answer:
Key challenges include:

  • Byproduct formation : Competing oxidation of thioether to sulfone during coupling steps; mitigated using inert atmospheres (N₂/Ar) .
  • Low solubility : Poor solubility of intermediates in polar solvents necessitates DMF/DMSO for homogeneous reactions .
  • Steric hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) slow cross-coupling; resolved via microwave-assisted synthesis (120°C, 30 min) .

Advanced: How can contradictions in biological activity data be resolved?

Answer:
Discrepancies (e.g., enzyme inhibition vs. cytotoxicity) are addressed via:

Dose-response profiling : IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .

Off-target assays : Screening against related kinases/proteases to rule out non-specific binding .

Metabolic stability tests : Liver microsome assays to assess compound degradation confounding activity .

Structural analogs : Comparing activity of derivatives (e.g., nitro vs. methoxy substituents) to identify SAR trends .

Basic: What analytical methods are used to assess purity and stability?

Answer:

  • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .
  • DSC/TGA : Determines thermal stability (decomposition >200°C typical) .
  • Accelerated stability studies : 40°C/75% RH for 4 weeks with HPLC monitoring .

Advanced: How to design SAR studies for this compound’s bioactivity?

Answer:

Core modifications : Replace thienopyrimidine with pyridopyrimidine to assess ring size impact .

Substituent variation : Test electron-withdrawing (e.g., NO₂) vs. donating (e.g., OCH₃) groups on phenyl rings .

Linker optimization : Compare thioether (-S-) vs. ether (-O-) bridges on solubility and potency .

Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets in kinase targets) .

Advanced: What methodologies address poor solubility in biological assays?

Answer:

  • Co-solvent systems : ≤1% DMSO in PBS or cell media .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) improves bioavailability .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives .

Basic: How to troubleshoot purification challenges?

Answer:

  • Column chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproducts .
  • Recrystallization : Ethanol/water (1:3) at 4°C yields high-purity crystals .
  • Ion-exchange resins : Remove acidic/basic impurities (e.g., unreacted aniline derivatives) .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS for stability assessment (50 ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent properties with IC₅₀ values .

Basic: What are the storage and handling protocols?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., thioether formation) .

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